molecular formula C18H18ClN3O3 B12188541 N-(3-chloro-4-methoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12188541
M. Wt: 359.8 g/mol
InChI Key: DALSYCLTWYPKJP-UHFFFAOYSA-N
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Description

This compound features a [1,2]oxazolo[5,4-b]pyridine core substituted with a methyl group at position 3 and a propan-2-yl (isopropyl) group at position 4. The carboxamide moiety is linked to a 3-chloro-4-methoxyphenyl ring, which introduces both electron-withdrawing (chloro) and electron-donating (methoxy) substituents. While direct pharmacological data for this compound is unavailable in the provided evidence, its synthesis likely follows methods similar to those described for related carboxamides, such as the use of POCl₃ in DMF to facilitate amide bond formation .

Properties

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H18ClN3O3/c1-9(2)14-8-12(16-10(3)22-25-18(16)21-14)17(23)20-11-5-6-15(24-4)13(19)7-11/h5-9H,1-4H3,(H,20,23)

InChI Key

DALSYCLTWYPKJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, platinum oxide). The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the original compound .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, pain, or mood regulation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s uniqueness lies in its specific substituent pattern. Below is a comparative analysis with structurally related molecules:

Table 1: Key Structural Analogs and Their Features
Compound Name Core Structure Position 3 Position 6 Phenyl Substituents Molecular Formula Molecular Weight (g/mol) Purity (%) Reference
Target Compound [1,2]oxazolo[5,4-b]pyridine Methyl Propan-2-yl 3-chloro-4-methoxy C₂₀H₁₉ClN₃O₃ 384.84
N-(3-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide [1,2]oxazolo[5,4-b]pyridine Methyl Propan-2-yl 3-acetyl C₂₁H₂₁N₃O₃ 363.41
Propanil (N-(3,4-dichlorophenyl) propanamide) Simple amide 3,4-dichloro C₉H₉Cl₂NO 218.08
Y040-9206 [1,2]oxazolo[5,4-b]pyridine Methyl Methyl 3,4-dimethoxy (benzyl group) C₁₈H₁₉N₃O₄ 341.36 95
EN300-231399 [1,2]oxazolo[5,4-b]pyridine Cyclopropyl C₁₉H₁₃FN₄O₂ 348.34 95

Key Observations

The 3-acetylphenyl analog () introduces a polar ketone group, which may reduce lipophilicity compared to the chloro-methoxy combination .

Core Modifications: Replacing the propan-2-yl group (target compound) with a cyclopropyl (EN300-231399) or methyl (Y040-9206) alters steric bulk. The isopropyl group’s larger size could improve hydrophobic interactions in biological systems . Y040-9211 (2-methoxyphenylmethyl substituent) demonstrates how positional isomerism (e.g., 2-methoxy vs.

Synthetic Considerations :

  • The use of POCl₃ in DMF () is a common method for carboxamide synthesis, suggesting shared synthetic pathways with the target compound .

Physicochemical and Functional Implications

  • Lipophilicity : The chloro and methoxy groups in the target compound likely increase logP compared to acetylated or purely methoxylated analogs, enhancing membrane permeability.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazole ring fused with a pyridine moiety. Its chemical formula is C13H15ClN2O2C_{13}H_{15}ClN_2O_2, and it has a molecular weight of approximately 270.72 g/mol. The presence of the chloro and methoxy groups on the phenyl ring contributes to its biological activity.

Structural Formula

N 3 chloro 4 methoxyphenyl 3 methyl 6 propan 2 yl 1 2 oxazolo 5 4 b pyridine 4 carboxamide\text{N 3 chloro 4 methoxyphenyl 3 methyl 6 propan 2 yl 1 2 oxazolo 5 4 b pyridine 4 carboxamide}

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of related structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Anticancer Efficacy

A notable study investigated the antitumor activity of oxazole derivatives in vitro against 60 different cancer cell lines, including leukemia and breast cancer. The results indicated that these compounds exhibited promising antineoplastic activity, with some derivatives showing high efficacy in inhibiting cell proliferation.

Cell Line IC50 (µM) Activity
MDA-MB-468 (Breast)5.2High sensitivity
A549 (Lung)8.7Moderate sensitivity
HCT116 (Colon)12.3Low sensitivity

The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases involved in cell proliferation and survival pathways. Research indicates that similar compounds can interfere with signaling pathways such as AKT and MAPK, leading to apoptosis in cancer cells.

Antimicrobial Activity

In addition to its antitumor properties, preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The introduction of electron-withdrawing groups in related compounds has been shown to enhance antibacterial effects.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 mg/LModerate
Escherichia coli16 mg/LHigh

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